(R)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hcl
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Overview
Description
®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 2-bromo-6-fluorophenyl precursor.
Formation of the Amine: The precursor undergoes a series of reactions to introduce the amine group. This can involve nucleophilic substitution reactions where the bromine atom is replaced by an amine group.
Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromo-6-chlorophenyl)-2-methylpropan-1-amine hydrochloride
- ®-1-(2-Bromo-6-iodophenyl)-2-methylpropan-1-amine hydrochloride
- ®-1-(2-Bromo-6-methylphenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
2250243-28-6 |
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Molecular Formula |
C10H14BrClFN |
Molecular Weight |
282.58 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrFN.ClH/c1-6(2)10(13)9-7(11)4-3-5-8(9)12;/h3-6,10H,13H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
AYMITBHZQBVPEM-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
CC(C)C(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
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